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Executive Summary

(Rac)-Tovinontrine (also known as CRD-750 and formerly as IMR-687) is an investigational,
orally administered small molecule being developed for the treatment of heart failure. It is a
potent and highly selective inhibitor of phosphodiesterase-9 (PDE9). The primary mechanism
of action of Tovinontrine in cardiovascular disease is the enhancement of the natriuretic peptide
signaling pathway through the inhibition of cyclic guanosine monophosphate (cGMP)
degradation. This document provides an in-depth technical overview of the mechanism of
action, preclinical evidence, and clinical development of (Rac)-Tovinontrine for cardiovascular
disease, with a focus on heart failure.

Core Mechanism of Action: PDE9 Inhibition

Tovinontrine's therapeutic potential in heart failure stems from its selective inhibition of PDE9.
PDED9 is an enzyme that specifically hydrolyzes cGMP, a critical second messenger in
cardiovascular homeostasis. In patients with heart failure, PDE9 expression and activity are
significantly upregulated in the myocardium, leading to increased cGMP degradation and
disruption of the protective natriuretic peptide signaling (NPS) pathway.

By inhibiting PDE9, Tovinontrine increases the intracellular concentration of cGMP in
cardiomyocytes. This amplifies the downstream effects of the NPS pathway, which is activated
by natriuretic peptides (such as atrial natriuretic peptide [ANP] and B-type natriuretic peptide
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[BNP]). The intended consequences of enhanced cGMP signaling in the heart include
vasodilation, reduction of cardiac hypertrophy and fibrosis, and improved lusitropy (myocardial
relaxation).

In Vitro Potency and Selectivity

Quantitative analysis of Tovinontrine's inhibitory activity demonstrates its high potency for
PDE9 and selectivity over other phosphodiesterase isoforms.

Fold Selectivity vs.

Target IC50 (nM)

PDE9A1
PDE9A1 8.19
PDE9A2 9.99 ~0.8x
PDE1A3 88,400 >10,800x
PDE1B 8,480 >1,000x
PDE1C 12,200 >1,400x
PDE5A2 81,900 >10,000x

Data from a study on IMR-687
(Tovinontrine) in the context of

sickle cell disease.[1]

Signaling Pathway

The mechanism of action of Tovinontrine is centered on the potentiation of the natriuretic
peptide-cGMP signaling cascade within cardiomyocytes.
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Figure 1: Tovinontrine's Signaling Pathway in Cardiomyocytes
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Preclinical Evidence in Heart Failure Models

Preclinical studies have demonstrated the potential of Tovinontrine in animal models of heart
failure with preserved ejection fraction (HFpEF).

Summary of Preclinical Findings

In three distinct mouse models of HFpEF, Tovinontrine was shown to be effective for both the
prevention and treatment of cardiac hypertrophy and renal dysfunction.[2]

Parameter Observation

Cardiomyocyte Size Reduced median size of cardiomyocytes.[2]

o _ Lowered plasma B-type and atrial natriuretic
Natriuretic Peptide Levels )
peptide levels.[2]

Renal Function Improved markers of renal dysfunction.[2]

) No significant change in heart rate or blood
Hemodynamics
pressure.

Specific quantitative data from these preclinical studies have not been publicly disclosed.

Representative Experimental Protocol: Murine HFpEF
Model

While the exact protocols for the Tovinontrine preclinical studies are not publicly available, a
representative methodology based on common practices in the field is outlined below.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.biospace.com/imara-to-report-data-demonstrating-the-potential-of-tovinontrine-imr-687-for-the-treatment-of-heart-failure-with-preserved-ejection-fraction-hfpef
https://www.biospace.com/imara-to-report-data-demonstrating-the-potential-of-tovinontrine-imr-687-for-the-treatment-of-heart-failure-with-preserved-ejection-fraction-hfpef
https://www.biospace.com/imara-to-report-data-demonstrating-the-potential-of-tovinontrine-imr-687-for-the-treatment-of-heart-failure-with-preserved-ejection-fraction-hfpef
https://www.biospace.com/imara-to-report-data-demonstrating-the-potential-of-tovinontrine-imr-687-for-the-treatment-of-heart-failure-with-preserved-ejection-fraction-hfpef
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13439108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Model Induction

C57BL/6J Mice

High-Fat Diet
(e.g., 60% kcal from fat)

Induction of Hypertension
(e.g., L-NAME in drinking water)

Treatment Phase

Randomization

Vehicle Control Group
(Oral Gavage)

Tovinontrine Group
(Specified Dose, Oral Gavage)

Endpoint A

lysis

Echocardiography
(Diastolic Function)

Blood Pressure

Blood & Tissue Collection

Histological Analysis Biomarker Analysis
(Cardiomyocyte Size, Fibrosis) (Plasma ANP, BNP, cGMP)

Click to download full resolution via product page

Figure 2: Representative Preclinical Experimental Workflow
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Clinical Development Program

Tovinontrine is currently in Phase 2 clinical development for both heart failure with reduced
ejection fraction (HFrEF) and heart failure with preserved ejection fraction (HFpEF).

: : f P > Clinical Trial

. . Primary .
Trial Name Condition Status ) Duration
Endpoint

Change in NT-
N proBNP from
CYCLE-1-REF HFrEF Recruiting ) 12 Weeks
baseline to Week

12.

Change in NT-
proBNP from

CYCLE-2-PEF HFpEF Completed ) 12 Weeks
baseline to Week

12.

Change in
CARDINAL-HF plasma cGMP
HFrEF Completed ) 12 Weeks
(CRD-740) from baseline to

Week 4.

CRD-740 is another PDED9 inhibitor from Cardurion Pharmaceuticals. The positive results from
CARDINAL-HF provide proof-of-concept for this mechanism of action.

Clinical Trial Protocol: CYCLE-1-REF and CYCLE-2-PEF

The following provides a generalized protocol for the ongoing Phase 2 trials of Tovinontrine.
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
Key Inclusion Criteria:

e Adult patients (=18 years) with a diagnosis of chronic heart failure (NYHA Class II-Il) for at
least 6 months.

e For HFrEF (CYCLE-1-REF): Left ventricular ejection fraction (LVEF) < 40%.
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e For HFpEF (CYCLE-2-PEF): LVEF > 40%.
o Elevated NT-proBNP levels at screening:
o HFrEF: 2600 pg/mL (=1000 pg/mL for patients with atrial fibrillation).
o HFpEF: =300 pg/mL (=500 pg/mL for patients with atrial fibrillation).
o Stable, optimized guideline-directed medical therapy for at least 4 weeks prior to screening.
Key Exclusion Criteria:

o Recent heart failure exacerbation requiring hospitalization or IV diuretics within 60 days of
screening.

o Acute coronary syndrome, stroke, or major cardiovascular surgery within 60 days of
screening.

e Severe valvular disease, active myocarditis, or hypertrophic cardiomyopathy.
Treatment Arms:

e Tovinontrine (oral tablets, various doses).

e Placebo (oral tablets).

Assessments:

e Primary Outcome: Percent change in plasma NT-proBNP from baseline to Week 12.

e Secondary Outcomes:

o

Safety and tolerability.

[¢]

Change in plasma and urine cGMP levels.

[¢]

Change in Kansas City Cardiomyopathy Questionnaire (KCCQ) score.

[e]

Change in NYHA functional class.
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Figure 3: Generalized Clinical Trial Workflow for CYCLE Studies
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Conclusion and Future Directions

(Rac)-Tovinontrine represents a novel therapeutic approach for the treatment of heart failure
by targeting the underlying pathophysiology of natriuretic peptide signaling deficiency. Its high
potency and selectivity for PDE9, combined with promising preclinical data, provide a strong
rationale for its continued clinical development. The ongoing Phase 2 CYCLE trials are critical
for establishing the clinical proof-of-concept for Tovinontrine in both HFrEF and HFpEF. The
results of these trials, particularly the primary endpoint of NT-proBNP reduction, will be
instrumental in determining the future trajectory of this compound in the management of
cardiovascular disease. Further studies will also be required to elucidate the long-term effects
on cardiac structure and function, as well as on clinical outcomes such as hospitalization and
mortality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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